molecular formula C15H18N2O B3221189 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone CAS No. 120635-48-5

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone

Cat. No.: B3221189
CAS No.: 120635-48-5
M. Wt: 242.32 g/mol
InChI Key: MXQNTTFANZXYBY-DTQAZKPQSA-N
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Description

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a quinoline moiety fused with a cyclohexanone ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone typically involves the reaction of 3,4-dihydroquinoline with cyclohexanone under specific conditions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an imine with a cyclic ketone . This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3E)-3-(3,4-dihydro-2H-quinolin-1-ylimino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-8-3-7-13(11-14)16-17-10-4-6-12-5-1-2-9-15(12)17/h1-2,5,9H,3-4,6-8,10-11H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQNTTFANZXYBY-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN2CCCC3=CC=CC=C32)CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\N2CCCC3=CC=CC=C32)/CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 2
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 3
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 4
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 5
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 6
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone

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